molecular formula C26H34N4O3S B6494347 N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-propylpentanamide CAS No. 886888-18-2

N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-propylpentanamide

Cat. No.: B6494347
CAS No.: 886888-18-2
M. Wt: 482.6 g/mol
InChI Key: AJJRZSDVBQSLJE-UHFFFAOYSA-N
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Description

N-(4-{[4-(1H-1,3-Benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-propylpentanamide is a synthetic compound featuring a benzodiazolyl-piperidine core linked via a sulfonyl group to a phenyl ring, which is further substituted with a branched 2-propylpentanamide moiety. The compound’s design combines elements of rigidity (piperidine-benzodiazolyl) and flexibility (propylpentanamide), which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3S/c1-3-7-20(8-4-2)26(31)27-21-11-13-22(14-12-21)34(32,33)30-17-15-19(16-18-30)25-28-23-9-5-6-10-24(23)29-25/h5-6,9-14,19-20H,3-4,7-8,15-18H2,1-2H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJRZSDVBQSLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features

Compound Name / ID Core Heterocycle Linker/Substituent Functional Groups Reference
Target Compound 1H-1,3-Benzodiazol-2-yl Piperidine-sulfonyl-phenyl 2-Propylpentanamide
N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine () 2-Oxo-benzimidazol-1-yl Propyl-piperidine Hydroxyphenyl
2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl methanesulphonate (3d, ) Benzimidazole Piperazine-ethyl Nitrophenyl, methanesulphonate
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propyl methanesulphonate (3k, ) Benzimidazole Piperazine-propyl Methoxyphenyl, methanesulphonate

Observations

  • Linker Flexibility : The sulfonyl group in the target compound provides rigidity and polarity, contrasting with the methanesulphonate esters in , which are more hydrolytically labile .

Physicochemical and Pharmacological Implications

Predicted Properties

Property Target Compound Compound Compound 3d ()
LogP ~3.5 (estimated) ~2.8 (polar hydroxyphenyl) ~2.0 (nitro group increases polarity)
Aqueous Solubility Moderate (sulfonyl enhances polarity) High (hydroxy group) Low (nitro group reduces solubility)
Metabolic Stability Likely high (branched amide resists hydrolysis) Moderate (benzimidazolone prone to oxidation) Low (methanesulphonate ester hydrolyzes rapidly)

Research Findings

  • : The hydroxyphenyl-benzimidazolone derivative exhibits enhanced solubility but reduced blood-brain barrier penetration compared to the target compound due to its polar substituents .
  • : Nitrophenyl derivatives (e.g., 3d) show strong electron-withdrawing effects, which may improve binding to targets like serotonin receptors but compromise bioavailability .
  • Target Compound : The sulfonyl group may confer selectivity for sulfonamide-sensitive enzymes (e.g., carbonic anhydrases), while the 2-propylpentanamide could prolong half-life due to steric hindrance against enzymatic degradation.

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